N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide
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Overview
Description
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline moiety, a phenacyl group, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide typically involves the reaction of quinoline derivatives with phenacyl bromide and benzamide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles like thiols, amines, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thiols, amines, alkoxides, dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
- Quinoline N-oxide derivatives
- Tetrahydroquinoline derivatives
- Various substituted quinoline derivatives
Scientific Research Applications
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in multicomponent reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis. Additionally, the quinoline moiety can intercalate into DNA, further inhibiting DNA replication and transcription .
Comparison with Similar Compounds
- N-(4-(quinazolin-2-yl)phenyl)benzamide
- N-(piperidine-4-yl)benzamide
- Quinoline-2,4-dione derivatives
Comparison: N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide stands out due to its unique combination of a quinoline moiety, a phenacyl group, and a benzamide group. This structural arrangement provides the compound with distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives are known for their anti-angiogenesis activities, this compound exhibits broader anti-cancer properties .
Properties
IUPAC Name |
N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTFVCVOXUAYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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